Deoxysappanone B

説明

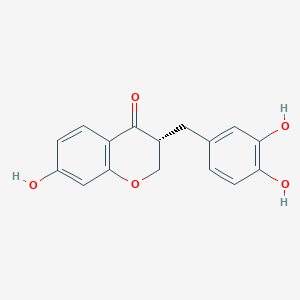

Deoxysappanone B is a homoisoflavonoid compound isolated from the heartwood of the plant Caesalpinia sappan. It is characterized by its unique structure, which includes a 2,3-dihydro-4H-1-benzopyran-4-one core substituted by a hydroxy group at position 7 and a (3,4-dihydroxyphenyl)methyl group at position 3 . This compound has garnered significant interest due to its various biological activities, including anti-inflammatory and neuroprotective effects .

特性

分子式 |

C16H14O5 |

|---|---|

分子量 |

286.28 g/mol |

IUPAC名 |

(3R)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-4,6-7,10,17-19H,5,8H2/t10-/m1/s1 |

InChIキー |

KCUXSQJYIWEGRG-SNVBAGLBSA-N |

異性体SMILES |

C1[C@H](C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC(=C(C=C3)O)O |

正規SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC(=C(C=C3)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Deoxysappanone B can be synthesized through several chemical routes. One common method involves the extraction of the compound from the heartwood of Caesalpinia sappan using methanolic extraction . The extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Caesalpinia sappan. The heartwood is dried and ground into a fine powder, which is then extracted using solvents such as methanol or ethanol. The extract is purified using column chromatography to obtain this compound in its pure form .

化学反応の分析

Types of Reactions

Deoxysappanone B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: The hydroxy groups in this compound can participate in substitution reactions to form ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

科学的研究の応用

Anti-Angiogenic Activity

Recent studies have highlighted the anti-angiogenic properties of Deoxysappanone B, specifically its 7,4'-dimethyl ether form (Deox B 7,4). Research conducted on zebrafish embryos demonstrated that Deox B 7,4 significantly inhibited the formation of intersegmental vessels (ISVs) in a dose-dependent manner. The inhibition reached up to 99.64% at a concentration of 5 μM . The underlying mechanisms involve the modulation of various signaling pathways, including:

-

Downregulation of:

- Delta-like ligand 4 (dll4)

- Cyclooxygenase-2 (cox2)

- Protein tyrosine phosphatase receptor type B (ptp-rb)

- Upregulation of:

This suggests that this compound could be a promising candidate for treating diseases associated with abnormal angiogenesis, such as cancer and diabetic retinopathy.

Neuroprotective Effects

This compound exhibits significant neuroprotective and anti-neuroinflammatory effects, making it relevant for neurological disease research. It has been shown to inhibit the production of neuroinflammatory mediators by blocking critical pathways such as IκB kinase-NF-κB and p38/ERK MAPK pathways . This action positions this compound as a potential therapeutic agent for conditions like neuritis and other inflammation-related neurological damages.

Case Study: Neuroinflammation

In a study published in the European Journal of Pharmacology, this compound was found to protect neurons from microglia-mediated inflammatory injuries. The compound effectively reduced the expression of pro-inflammatory cytokines, thereby mitigating neuronal damage during inflammatory responses .

Applications in Infectious Diseases

This compound has also been investigated for its potential role in treating tropical infectious diseases. The compound is part of a broader category of natural products being screened for therapeutic properties against various pathogens. Its efficacy in modulating immune responses may contribute to developing treatments for infections prevalent in tropical regions .

Summary Table: Applications of this compound

作用機序

Deoxysappanone B exerts its effects through several molecular pathways:

Anti-inflammatory Action: It inhibits the IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways, reducing the production of inflammatory mediators.

Neuroprotective Action: The compound protects neurons from microglia-mediated inflammatory injuries by blocking specific signaling pathways.

Antioxidant Action: This compound scavenges free radicals and reduces oxidative stress, contributing to its protective effects.

類似化合物との比較

Deoxysappanone B is unique among homoisoflavonoids due to its specific structure and biological activities. Similar compounds include:

生物活性

Deoxysappanone B (3-Deoxysappanone B) is a homoisoflavone compound derived from Caesalpinia sappan L. (Lignum Sappan), known for its diverse biological activities. This article explores its biological activity, focusing on anti-angiogenic, neuroprotective, and anti-inflammatory effects, supported by research findings and case studies.

- Chemical Name : 3-(3,4-Dihydroxybenzyl)-7-hydroxy-2,3-dihydro-4H-chromen-4-one

- CAS Number : 113122-54-6

- Molecular Formula : C16H14O5

Anti-Angiogenic Activity

Recent studies have highlighted the anti-angiogenic properties of this compound, particularly its derivative, this compound 7.4'-dimethyl ether (Deox B 7,4). Research conducted using zebrafish models demonstrated the following:

- Inhibition of Intersegmental Vessel (ISV) Formation : At a concentration of 5 μM, Deox B 7,4 inhibited ISV formation by up to 99.64%, indicating strong anti-angiogenic activity .

- Mechanism of Action : The compound was found to modulate several signaling pathways involved in angiogenesis:

Table 1: Summary of Anti-Angiogenic Effects

| Compound | Concentration | ISV Inhibition (%) | Mechanism of Action |

|---|---|---|---|

| Deox B 7,4 | 5 μM | 99.64 | Down-regulation of dll4, COX-2; up-regulation of VEGFR-2 |

Neuroprotective Effects

This compound exhibits significant neuroprotective properties against inflammation-related neurological damage:

- Inhibition of Neuroinflammatory Mediators : The compound blocks the IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways, which are crucial in mediating neuroinflammation .

- Application in Neurological Disorders : It has potential applications in treating neuritis and other inflammation-related neurological conditions .

Table 2: Neuroprotective Mechanisms

| Pathway | Effect |

|---|---|

| IKK-NF-kB | Inhibition of neuroinflammation |

| p38/ERK MAPK | Inhibition of inflammatory mediators |

Case Studies and Research Findings

- Zebrafish Model Study : A study utilized transgenic zebrafish to evaluate the anti-angiogenic effects of Deox B 7,4. The results indicated a significant reduction in ISV formation with potential therapeutic implications for angiogenesis-dependent diseases .

- Neuroinflammation Study : Research published in the European Journal of Pharmacology demonstrated that this compound protects neurons from microglia-mediated inflammatory injuries through its action on critical signaling pathways .

Q & A

Q. What are the primary mechanisms through which Deoxysappanone B exerts its anti-diabetic effects?

this compound modulates mitochondrial oxidative phosphorylation (OXPHOS) activity by influencing microtubule dynamics, which impacts cellular energy metabolism and reactive oxygen species (ROS) regulation. Experimental studies using gene expression profiling and dose-response assays (e.g., 20 nM–20 µM concentrations) demonstrated its ability to enhance OXPHOS activity without compromising cell viability . These findings align with anecdotal reports of glucose improvement in diabetic patients treated with microtubule-targeting drugs like mebendazole .

Q. Which experimental models are commonly used to study this compound's anti-angiogenic properties?

Transgenic zebrafish embryos with fluorescent vasculature are a key model for evaluating anti-angiogenic effects. Researchers expose embryos to this compound derivatives (e.g., Deox B 7,4) at 24 hours post-fertilization and quantify intersegmental vessel (ISV) formation via fluorescence microscopy. Complementary qRT-PCR analyses assess angiogenesis-related gene expression (e.g., VEGF, HIF-1α) .

Q. How is this compound sourced and characterized in pharmacological studies?

this compound is a flavonoid isolated from green tea and traditional Chinese herbs. Identity and purity are confirmed using NMR, HPLC, and mass spectrometry. For novel derivatives (e.g., 7,3′-dimethyl ether acetate), structural elucidation requires full spectral data and comparison with synthetic standards .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate this compound's effects on mitochondrial function?

- Dose selection : Test concentrations spanning four orders of magnitude (e.g., 20 nM–20 µM) to capture threshold effects.

- Assays : Combine ROS quantification (DCFDA probes) with viability assays (MTT or ATP luminescence) to differentiate cytotoxic vs. metabolic effects.

- Replicates : Use ≥4 biological replicates per concentration to account for variability, with heat maps for gene expression visualization .

Q. What methodologies resolve contradictions between this compound's reported effects on microtubules vs. HIF-1α inhibition?

Contradictions arise from context-dependent mechanisms. To dissect this:

- Multi-omics integration : Pair transcriptomics (RNA-seq) with proteomics to identify pathway crosstalk.

- Genetic knockdown : Use siRNA targeting microtubule proteins (e.g., β-tubulin) to isolate their role in HIF-1α regulation.

- Temporal analysis : Time-course experiments (e.g., 6–48 hours) can delineate primary vs. secondary effects .

Q. How can molecular docking simulations predict this compound's interaction with MAPK3?

- Target selection : Use PDB structures (e.g., MAPK3/2ZOQ) focusing on catalytic c-helix regions.

- Software : Employ AutoDock Vina for binding affinity calculations, with validation via molecular dynamics simulations.

- Key metrics : Prioritize compounds with binding energies ≤−8.0 kcal/mol and hydrogen bonding to critical residues (e.g., Lys71, Asp207) .

Q. What strategies optimize in vivo validation of this compound's anti-angiogenic activity?

- Zebrafish models : Standardize embryo staging and compound exposure windows (e.g., 24–48 hours post-fertilization).

- Phenotypic scoring : Develop quantitative scoring systems for ISV branching (e.g., 0–3 scales) with blinded assessors.

- Mechanistic follow-up : Cross-validate findings using endothelial cell tube formation assays and Western blotting for angiogenesis markers (e.g., CD31, MMP-9) .

Methodological Considerations

- Data reproducibility : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data .

- Ethical compliance : Obtain institutional approval for animal studies, detailing embryo handling and euthanasia protocols .

- Conflict resolution : Use funnel plots or sensitivity analyses to address heterogeneity in dose-response data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。